
4-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole: is a complex organic compound characterized by the presence of bromine, difluoromethoxy, and trifluoromethyl groups attached to a benzimidazole core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzimidazole precursor followed by the introduction of difluoromethoxy and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.
化学反应分析
Types of Reactions: 4-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and solvents like DMF or tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
科学研究应用
Chemistry: In chemistry, 4-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 4-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The presence of bromine, difluoromethoxy, and trifluoromethyl groups can influence its binding affinity and specificity towards these targets. The molecular pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid processes.
相似化合物的比较
- 4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole
- 4-Bromo-6-trifluoromethylquinoline
- 4-Bromo-6-trifluoromethyl-2H-benzotriazole
Comparison: Compared to these similar compounds, 4-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of the difluoromethoxy group. This functional group can significantly alter the compound’s chemical properties, reactivity, and potential applications. For instance, the difluoromethoxy group may enhance the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C9H4BrF5N2O |
|---|---|
分子量 |
331.04 g/mol |
IUPAC 名称 |
4-bromo-6-(difluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H4BrF5N2O/c10-4-1-3(18-8(11)12)2-5-6(4)17-7(16-5)9(13,14)15/h1-2,8H,(H,16,17) |
InChI 键 |
UYNDNWBUIRAFGP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Br)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B12860926.png)
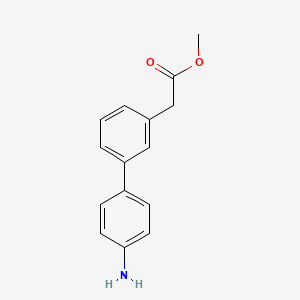
![tert-Butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenylhexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12860941.png)
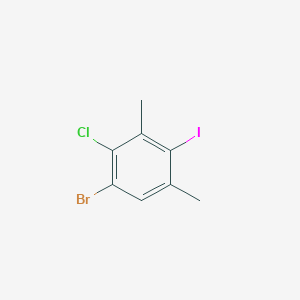
![1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12860963.png)
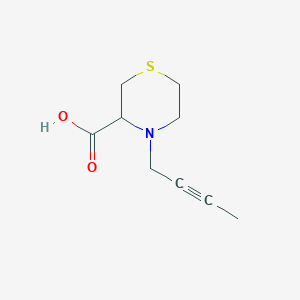
![5-[4-(Methylsulfanyl)phenyl]indoline](/img/structure/B12860977.png)
![N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12860989.png)
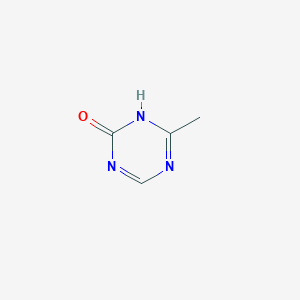

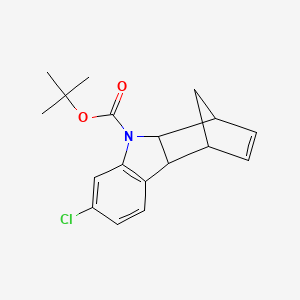


![(2'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12861019.png)
